molecular formula C13H25NO3 B13058791 tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B13058791
M. Wt: 243.34 g/mol
InChI Key: BOMZSQMBRKQRRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate: is an organic compound belonging to the piperidine class It features a piperidine ring substituted with a tert-butyl carbamate group, a hydroxyethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the tert-Butyl Carbamate Group: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.

    Methylation: The methyl group is typically introduced through an alkylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group back to a hydroxyl group.

    Substitution: The hydroxyethyl group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its piperidine core is a common motif in many bioactive molecules, including drugs that target the central nervous system.

Industry

In the chemical industry, this compound can be used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyethyl and tert-butyl carbamate groups can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the methyl group, which may affect its reactivity and biological activity.

    tert-Butyl 4-(2-hydroxyethyl)-3-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and applications.

Uniqueness

The presence of the hydroxyethyl, methyl, and tert-butyl carbamate groups in tert-Butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate provides a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-3-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-10-9-14(7-5-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3

InChI Key

BOMZSQMBRKQRRT-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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